molecular formula C18H17N3OS B11988476 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11988476
M. Wt: 323.4 g/mol
InChI Key: LKCMSAMGWZYCRC-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that combines the structural elements of benzaldehyde, thiazolidine, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation of benzaldehyde derivatives with thiazolidine and hydrazine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control systems to maintain the required reaction conditions. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of functionalized derivatives .

Scientific Research Applications

BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl alcohol
  • Benzoic acid
  • Benzaldehyde oxime

Uniqueness

BENZALDEHYDE (5-(3-METHYLBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is unique due to its combination of benzaldehyde, thiazolidine, and hydrazone moieties. This structural complexity imparts distinct chemical and biological properties that differentiate it from simpler compounds like benzyl alcohol and benzoic acid .

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17N3OS/c1-13-6-5-9-15(10-13)11-16-17(22)20-18(23-16)21-19-12-14-7-3-2-4-8-14/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+

InChI Key

LKCMSAMGWZYCRC-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3)/S2

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.